![molecular formula C20H22N2O4 B2700031 3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-25-1](/img/structure/B2700031.png)
3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” is a compound that is structurally similar to Apixaban . Apixaban is a direct inhibitor of activated factor X (FXa) and is used for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
While specific synthesis methods for “3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” were not found, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Applications De Recherche Scientifique
Anticoagulant Research
The compound is structurally similar to Apixaban , a direct inhibitor of activated factor X (FXa), which is used for the prevention and treatment of various thromboembolic diseases . This suggests that “3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” could potentially be used in anticoagulant research.
Antioxidant Studies
Benzamide compounds, which include “3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide”, have been found to exhibit antioxidant activity . This makes them potentially useful in studies investigating oxidative stress and related conditions.
Antibacterial Research
Some benzamide compounds have demonstrated antibacterial activity . This suggests that “3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” could potentially be used in antibacterial research.
Drug Discovery
Given its structural similarity to known drugs and its potential biological activities, “3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” could be a candidate for drug discovery research .
Metal Chelating Studies
Some benzamide compounds have shown metal chelating activity . This suggests that “3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” could potentially be used in studies investigating metal ion interactions and toxicity.
Industrial Applications
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . Given its amide group, “3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” could potentially have applications in these areas.
Mécanisme D'action
Target of Action
The primary target of 3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide It’s structurally similar to apixaban , which is a direct inhibitor of activated factor X (FXa), a key player in the coagulation cascade .
Mode of Action
The mode of action of 3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide If we consider its structural similarity to apixaban, it might inhibit fxa, thereby preventing the conversion of prothrombin to thrombin, a crucial step in blood clot formation .
Biochemical Pathways
The biochemical pathways affected by 3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide If it acts similarly to apixaban, it would affect the coagulation cascade, specifically the conversion of prothrombin to thrombin .
Pharmacokinetics
The ADME properties of 3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide Apixaban, a structurally similar compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions .
Result of Action
The molecular and cellular effects of 3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide If it acts similarly to apixaban, it would reduce thrombin generation, thereby indirectly inhibiting platelet aggregation and preventing blood clot formation .
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-10-9-14(12-18(17)26-2)20(24)21-15-6-5-7-16(13-15)22-11-4-3-8-19(22)23/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPAXNTIXJRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.